molecular formula C11H23NO9S B8103144 DL-Isoproterenol Hemisulfate

DL-Isoproterenol Hemisulfate

Cat. No.: B8103144
M. Wt: 345.37 g/mol
InChI Key: RSEMROAWIFPMIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Isoproterenol Hemisulfate is a synthetic catecholamine and beta-adrenergic agonist. It is commonly used in research and clinical settings due to its ability to stimulate beta-adrenergic receptors, leading to various physiological effects such as bronchodilation and increased heart rate . The compound is often utilized in studies related to cardiovascular and respiratory systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-Isoproterenol Hemisulfate typically involves the reduction of isoprenaline ketone in a methanol solvent using sodium borohydride as the reducing agent. The reaction is carried out at room temperature . The resulting product is then subjected to acidification with sulfuric acid, followed by crystallization to obtain the hemisulfate salt.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of sodium borohydride reduction is preferred due to its safety and efficiency compared to high-pressure hydrogenation methods .

Chemical Reactions Analysis

Types of Reactions: DL-Isoproterenol Hemisulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions typically involve the conversion of ketone groups to alcohols.

    Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nitrating agents are used for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of isoproterenol, such as quinones from oxidation and alcohols from reduction.

Scientific Research Applications

DL-Isoproterenol Hemisulfate has a wide range of applications in scientific research:

Mechanism of Action

DL-Isoproterenol Hemisulfate exerts its effects by stimulating beta-1 and beta-2 adrenergic receptors. This stimulation leads to the activation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP) in cells. Elevated cAMP levels result in the relaxation of bronchial, gastrointestinal, and uterine smooth muscles, increased heart rate, and enhanced myocardial contractility .

Comparison with Similar Compounds

    Epinephrine: Another beta-adrenergic agonist with similar effects but also stimulates alpha-adrenergic receptors.

    Norepinephrine: Primarily stimulates alpha-adrenergic receptors with some beta-adrenergic activity.

    Dobutamine: A beta-1 selective adrenergic agonist used mainly for its cardiac effects.

Uniqueness: DL-Isoproterenol Hemisulfate is unique in its selective stimulation of beta-adrenergic receptors without significant alpha-adrenergic activity. This selectivity makes it particularly useful in research and clinical settings where specific beta-adrenergic effects are desired .

Properties

IUPAC Name

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3.H2O4S.2H2O/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4;;/h3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4);2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEMROAWIFPMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.O.O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299-95-6
Record name Isoprenaline sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.533
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Isoproterenol Hemisulfate
Reactant of Route 2
Reactant of Route 2
DL-Isoproterenol Hemisulfate
Reactant of Route 3
Reactant of Route 3
DL-Isoproterenol Hemisulfate
Reactant of Route 4
Reactant of Route 4
DL-Isoproterenol Hemisulfate
Reactant of Route 5
Reactant of Route 5
DL-Isoproterenol Hemisulfate
Reactant of Route 6
Reactant of Route 6
DL-Isoproterenol Hemisulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.